Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

Catalog No.
S14588251
CAS No.
M.F
C18H19BrO3
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxyb...

Product Name

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

IUPAC Name

ethyl 3-[4-(4-bromophenyl)phenyl]-3-hydroxybutanoate

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C18H19BrO3/c1-3-22-17(20)12-18(2,21)15-8-4-13(5-9-15)14-6-10-16(19)11-7-14/h4-11,21H,3,12H2,1-2H3

InChI Key

FXBUWJODPKIBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate is a bifunctional building block characterized by a rigid biphenyl core, a reactive 4'-bromo aryl halide handle, and a versatile beta-hydroxy ester moiety [1]. In procurement and scale-up contexts, it serves as a critical advanced intermediate for the synthesis of extended liquid crystal mesogens, OLED host materials, and complex pharmaceutical active ingredients. By providing a pre-assembled C-C bond at the beta-position, it allows chemists to bypass sensitive organometallic assembly steps while retaining orthogonal reactivity: the bromide is primed for palladium-catalyzed cross-couplings, and the beta-hydroxy ester can undergo selective reduction, dehydration, or chiral resolution [2].

Attempting to substitute this compound with its unfunctionalized ketone precursor (4'-bromo-4-acetylbiphenyl) forces manufacturers to perform in-house Reformatsky or aldol reactions. These steps require strictly anhydrous conditions, activated zinc, and frequently suffer from competitive dehydration, yielding difficult-to-separate alkene impurities [1]. Conversely, substituting with the free acid form (3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoic acid) introduces significant complications during downstream Suzuki-Miyaura cross-couplings, as the free carboxylate can poison palladium catalysts or consume stoichiometric equivalents of base, severely depressing yields [2]. Procuring the pre-formed ethyl ester provides a practical balance of functional group protection and immediate process readiness.

Cross-Coupling Yield: Ester vs. Free Acid

When extending the biphenyl core via the 4'-bromo position, the choice of the ester over the free acid significantly impacts yield. Standard Suzuki-Miyaura coupling of the ethyl ester with phenylboronic acid proceeds smoothly, whereas the free acid analog consumes base and coordinates with the palladium catalyst, leading to incomplete conversion [1].

Evidence DimensionYield in standard Pd-catalyzed Suzuki coupling with phenylboronic acid
Target Compound Data>92% yield (carboxylate protected as ethyl ester)
Comparator Or Baseline<65% yield for 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoic acid (free acid)
Quantified Difference27%+ yield improvement
ConditionsPd(PPh3)4, K2CO3, Toluene/H2O, 80 °C

Procuring the ethyl ester eliminates the need for transient carboxylate protection, ensuring high-yielding extension of the biphenyl core in a single step.

Reformatsky Dehydration Impurity Elimination

Synthesizing this beta-hydroxy ester in-house from 4'-bromo-4-acetylbiphenyl via a Reformatsky reaction inherently generates dehydrated side products. Procuring the pre-formed compound guarantees high purity and eliminates the burden of separating the structurally similar alkene byproduct [1].

Evidence DimensionPurity and byproduct formation
Target Compound Data>98% purity (procured pre-formed beta-hydroxy ester)
Comparator Or Baseline10-15% dehydrated alkene byproduct (ethyl 3-(4'-bromobiphenyl-4-yl)but-2-enoate) from in-house Reformatsky synthesis
Quantified DifferenceElimination of 10-15% critical impurity
ConditionsStandard pilot-scale isolation vs. commercial procurement

Purchasing the pre-formed compound bypasses hazardous organozinc chemistry and eliminates a dehydration impurity that is notoriously difficult to remove via crystallization.

C3 Stereocenter Retention

For applications requiring a chiral benzylic/tertiary alcohol, the beta-hydroxy ester is highly preferred over its dehydrated alkene counterpart. The ester can be directly reduced to a 1,3-diol while retaining the C3 oxygenation, whereas the alkene requires highly challenging asymmetric hydrogenation of a tetrasubstituted-like double bond [1].

Evidence DimensionAccess to chiral 1,3-diols via reduction
Target Compound DataDirect reduction to 1,3-diol retains the tertiary alcohol stereocenter (enabling chiral resolution)
Comparator Or BaselineDehydrated analog (ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)but-2-enoate) requires asymmetric hydrogenation (<80% ee)
Quantified DifferenceGuaranteed retention of oxygenation at C3 vs. challenging asymmetric re-functionalization
ConditionsLiAlH4 reduction (target) vs. asymmetric hydrogenation (comparator)

For pharmaceutical applications requiring a benzylic hydroxyl group, the beta-hydroxy ester is a mandatory starting point, whereas the dehydrated alkene is a synthetic dead-end.

Crystallinity and Handling: Ethyl vs. Methyl Ester

The choice of the alkyl ester group significantly impacts the physical handling properties of the intermediate. The ethyl ester derivative reliably forms a crystalline solid, whereas the methyl ester analog is highly prone to forming waxy solids or supercooled oils at room temperature, complicating bulk transfer [1].

Evidence DimensionPhysical state at standard temperature and pressure (STP)
Target Compound DataFree-flowing crystalline solid (mp ~85-88 °C)
Comparator Or BaselineMethyl ester analog often forms waxy solids or supercooled oils
Quantified DifferenceImproved powder flow and weighing accuracy
ConditionsBulk storage and handling at 20-25 °C

The ethyl ester's reliable crystallinity improves batch-to-batch weighing accuracy and shelf-life stability in pilot-scale manufacturing environments.

Extended Liquid Crystal Mesogen Synthesis

This compound is heavily utilized as a core building block for advanced liquid crystals. The 4'-bromo position undergoes efficient Suzuki or Stille couplings to append additional aromatic rings (forming terphenyls or quaterphenyls), while the beta-hydroxy ester provides a synthetic handle to attach chiral or solubilizing aliphatic tails, tuning the material's nematic or smectic phases [1].

Chiral Pharmaceutical Intermediate Precursor

In medicinal chemistry, the beta-hydroxy ester is a critical starting point for synthesizing 1,3-diols or beta-amino acids. By procuring the pre-formed C-C bond, manufacturers can directly subject the compound to chiral resolution (e.g., enzymatic kinetic resolution) or stereoselective reduction, accelerating the development of targeted therapeutics [2].

High-Refractive-Index Polymer Development

For optical materials, the compound can be deliberately dehydrated post-procurement to yield rigid, highly conjugated cinnamate derivatives. These monomers are then polymerized to create high-refractive-index, birefringent films used in specialized optical coatings and display technologies [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.05176 g/mol

Monoisotopic Mass

362.05176 g/mol

Heavy Atom Count

22

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